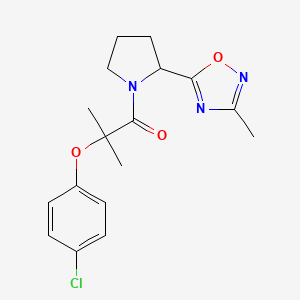

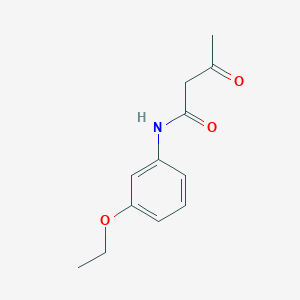

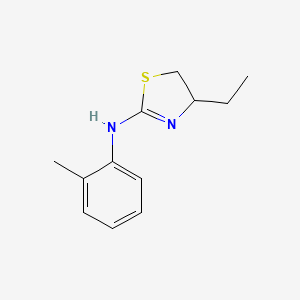

![molecular formula C11H12N4OS B2995884 N-[(4-methylsulfanylphenyl)methyl]-2H-triazole-4-carboxamide CAS No. 1795491-04-1](/img/structure/B2995884.png)

N-[(4-methylsulfanylphenyl)methyl]-2H-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Chemical Synthesis and Reactions

- N-Sulfonyl-1,2,3-triazoles, like N-[(4-methylsulfanylphenyl)methyl]-2H-triazole-4-carboxamide, react with thioesters to produce β-sulfanyl enamides. This process is facilitated by a rhodium(II) catalyst and can lead to the stereoselective formation of sulfur-containing lactams (Miura et al., 2015).

- Catalyst- and solvent-free synthesis of related compounds can be achieved through a microwave-assisted Fries rearrangement. This technique allows for regioselective synthesis of triazole derivatives, which are important in various chemical syntheses (Moreno-Fuquen et al., 2019).

Medicinal Chemistry and Drug Design

- Triazole derivatives like this compound are investigated for their potential as DNA methylation inhibitors. These compounds are significant in the context of anti-tumor activities and could impact the methylation level of tumor DNA (Hovsepyan et al., 2018).

- Novel 1H-1,2,3-triazole-4-carboxamides, structurally similar to this compound, have been synthesized and show promising antimicrobial activities against various pathogens. These compounds are crucial for developing new antimicrobial agents (Pokhodylo et al., 2021).

Material Science and Polymer Chemistry

- The reactivity of triazole compounds is explored in the context of material science, particularly in the synthesis of polyamides with specific functional groups, such as sulfide and sulfone. These polyamides show enhanced solubility and have applications in creating advanced materials with unique properties (Shabanian et al., 2015).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds with a methylsulfanylphenyl group have been found to exhibit antimicrobial and anti-inflammatory activities . They have been shown to inhibit the cyclooxygenase (COX) enzymes, particularly COX-2 , which play a crucial role in inflammation and pain.

Mode of Action

Compounds with similar structures have been found to inhibit cox enzymes . These enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting these enzymes, the compound could potentially reduce inflammation and pain.

Biochemical Pathways

Based on the known targets, it can be inferred that the compound may affect the arachidonic acid pathway, which involves the cox enzymes and leads to the production of prostaglandins . By inhibiting the COX enzymes, the compound could potentially disrupt this pathway and reduce the production of prostaglandins, thereby reducing inflammation and pain.

Result of Action

Based on its potential cox inhibitory activity, it can be inferred that the compound may reduce the production of prostaglandins, leading to a reduction in inflammation and pain .

properties

IUPAC Name |

N-[(4-methylsulfanylphenyl)methyl]-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4OS/c1-17-9-4-2-8(3-5-9)6-12-11(16)10-7-13-15-14-10/h2-5,7H,6H2,1H3,(H,12,16)(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMJAAHBXKJXUTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CNC(=O)C2=NNN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

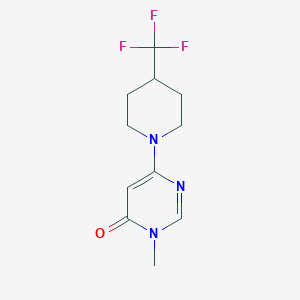

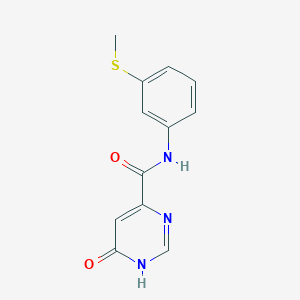

![methyl 2-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2995805.png)

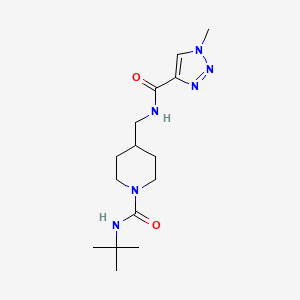

![Methyl N-methyl-N-[3-(methylamino)propyl]carbamate;hydrochloride](/img/structure/B2995808.png)

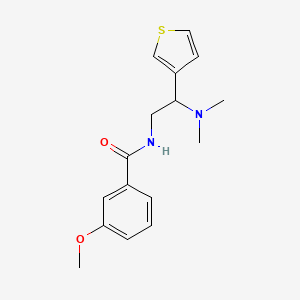

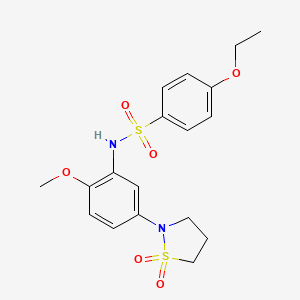

![2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2995811.png)

![5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2995812.png)

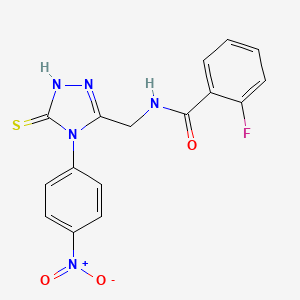

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethoxybenzamide](/img/structure/B2995821.png)